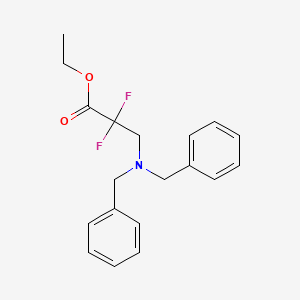

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate

Description

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate (CAS 541547-36-8) is a fluorinated ester with the molecular formula C₁₉H₂₁F₂NO₂ and a molecular weight of 333.37 g/mol . It is characterized by a difluoropropanoate backbone substituted with a dibenzylamino group at the 3-position. This compound is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical development . Its stability under ambient storage conditions (room temperature, sealed, and dry) and high purity (>98%) make it suitable for precise experimental applications .

Properties

IUPAC Name |

ethyl 3-(dibenzylamino)-2,2-difluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2NO2/c1-2-24-18(23)19(20,21)15-22(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBXWYDVDVKRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with dibenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural properties allow for modifications that enhance biological activity against several diseases.

Therapeutic Uses

- Inflammatory and Autoimmune Diseases : The compound has been identified as a candidate for treating conditions such as Crohn's disease, ulcerative colitis, asthma, and rheumatoid arthritis. The mechanism involves modulating immune responses to reduce inflammation .

- Metabolic Disorders : There is evidence supporting its use in managing metabolic diseases like type 2 diabetes and atherosclerosis .

- Cancer Treatment : this compound is also being investigated for its potential in cancer therapies. It may be used alone or in combination with other anti-cancer agents to enhance efficacy .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced pharmacological properties. For instance, modifications of the dibenzylamino group can lead to compounds with improved selectivity and potency against specific targets .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings.

Study on Inflammatory Diseases

A study demonstrated that administering this compound significantly reduced symptoms in animal models of inflammatory bowel disease. The results indicated decreased levels of inflammatory cytokines and improved histological scores .

Cancer Research

In a separate study focusing on cancer treatment, this compound was shown to inhibit tumor growth in xenograft models. The compound exhibited synergistic effects when combined with established chemotherapeutics .

Data Table: Summary of Applications

| Application Area | Specific Diseases/Conditions | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Crohn's disease, asthma | Modulation of immune response |

| Metabolic Disorders | Type 2 diabetes, atherosclerosis | Regulation of metabolic pathways |

| Cancer Treatment | Various cancers | Inhibition of tumor growth |

Mechanism of Action

The mechanism of action of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong dipole-dipole interactions with target molecules.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The dibenzylamino group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., benzyl(methyl)amino) . Bromo substitution (CAS 111773-24-1) enhances reactivity in nucleophilic substitutions .

- Fluorine Impact : Fluorination improves metabolic stability and electronegativity across all compounds, but the difluoro configuration in the target compound may enhance conformational rigidity .

- Protecting Groups: Boc-protected derivatives (CAS 847986-13-4) are preferred in peptide synthesis for controlled deprotection, whereas dibenzylamino groups offer permanent amine masking .

Industrial and Research Relevance

- Pharmaceuticals: The target compound’s dibenzylamino group is leveraged in antipsychotic and antiviral drug development . In contrast, ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate (CAS 214401-05-5) is explored for its reduced steric effects in enzyme inhibition .

- Agrochemicals : Brominated derivatives (CAS 111773-24-1) are utilized in pesticide synthesis due to their reactivity .

Biological Activity

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H21F2NO2 and features a dibenzylamino group attached to a difluoropropanoate backbone. Its structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways. For instance, it can inhibit kinases that play critical roles in cellular processes such as proliferation and apoptosis .

- Receptor Binding : this compound can bind to receptors involved in inflammatory responses, modulating pathways associated with diseases like rheumatoid arthritis and cancer .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced pro-inflammatory cytokine production in vitro. This suggests its potential for treating conditions like rheumatoid arthritis where inflammation is a key factor .

- Anticancer Activity : Research indicated that this compound exhibited significant cytotoxicity against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The results showed a dose-dependent response, highlighting its potential as an anticancer agent .

- Neuroprotection : In models of neurodegeneration, the compound was found to mitigate neuronal damage through anti-inflammatory mechanisms. This positions it as a candidate for further research in neuroprotective therapies .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate?

The compound is typically synthesized via multi-step reactions involving fluorination and protection/deprotection strategies. A one-pot synthesis approach, similar to methods used for structurally related esters, can be employed. For example, prenylation reactions followed by oxidation (e.g., using sodium chlorite) and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) are effective for isolating the target compound . Key steps include controlling stoichiometry (e.g., 7 eq. of 2-methyl-2-butene) and optimizing reaction times (e.g., 4 hours at room temperature) to achieve complete conversion .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is commonly assessed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with a reported Rf value of 0.48 in PE/EtOAc (3:1) systems . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR for fluorinated moieties) and mass spectrometry (MS). For example, exact mass measurements (e.g., 535.114826 Da for related esters) ensure molecular formula accuracy .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound are limited, standard protocols for fluorinated organics apply. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion, and store under inert gas (e.g., nitrogen) at 2–8°C . Refer to Safety Data Sheets (SDS) for related dibenzylamino esters, which emphasize in-vitro use only and prohibit human/animal exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Diastereomer separation (e.g., 43a vs. 43b in related syntheses) requires careful tuning of chiral ligands (e.g., ligands 27a–c) and solvent polarity . Employing asymmetric catalysis (e.g., enantioselective fluorination) or kinetic resolution during column chromatography (e.g., PE/EtOAc gradients) improves selectivity. Monitor reaction progress via TLC and adjust ligand ratios iteratively .

Q. What role do the difluoro and dibenzylamino groups play in the compound’s reactivity?

The 2,2-difluoro moiety enhances electrophilicity at the β-carbon, facilitating nucleophilic substitutions or cyclizations. The dibenzylamino group acts as a protecting group for amines, enabling selective deprotection under hydrogenolysis (e.g., Pd/C, H) for downstream functionalization . Fluorine’s electron-withdrawing effect also stabilizes intermediates, as seen in analogous trifluoropropanoate derivatives .

Q. What analytical strategies resolve contradictions in spectral data (e.g., 1H^{1}\text{H}1H NMR splitting patterns)?

Contradictions often arise from dynamic rotational barriers in dibenzylamino groups. Use variable-temperature NMR to probe conformational exchange. For example, cooling samples to –40°C can "freeze" rotamers, simplifying splitting patterns. Cross-validate with 2D NMR (e.g., COSY, HSQC) and computational modeling (e.g., DFT for coupling constants) .

Q. How can the compound be derivatized for biological activity studies?

Hydrolysis of the ester group (e.g., LiOH/THF/HO) yields the free acid for conjugation. Alternatively, the dibenzylamino group can be deprotected to generate primary amines for peptide coupling (e.g., EDC/HOBt). For fluorinated analogs, substitute ethyl esters with methyl or tert-butyl groups to modulate lipophilicity .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Column Chromatography | PE/EtOAc (3:1), Rf = 0.48 | |

| Reaction Time | 4 hours (oxidation step) | |

| Storage Conditions | 2–8°C under nitrogen | |

| Purity Assessment | HPLC (95% typical) |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.